

Application Notes and Protocols for Assessing Wakefulness with (R,R)-Suntinorexton

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Compound of Interest

Compound Name: (R,R)-Suntinorexton

Cat. No.: B15619257

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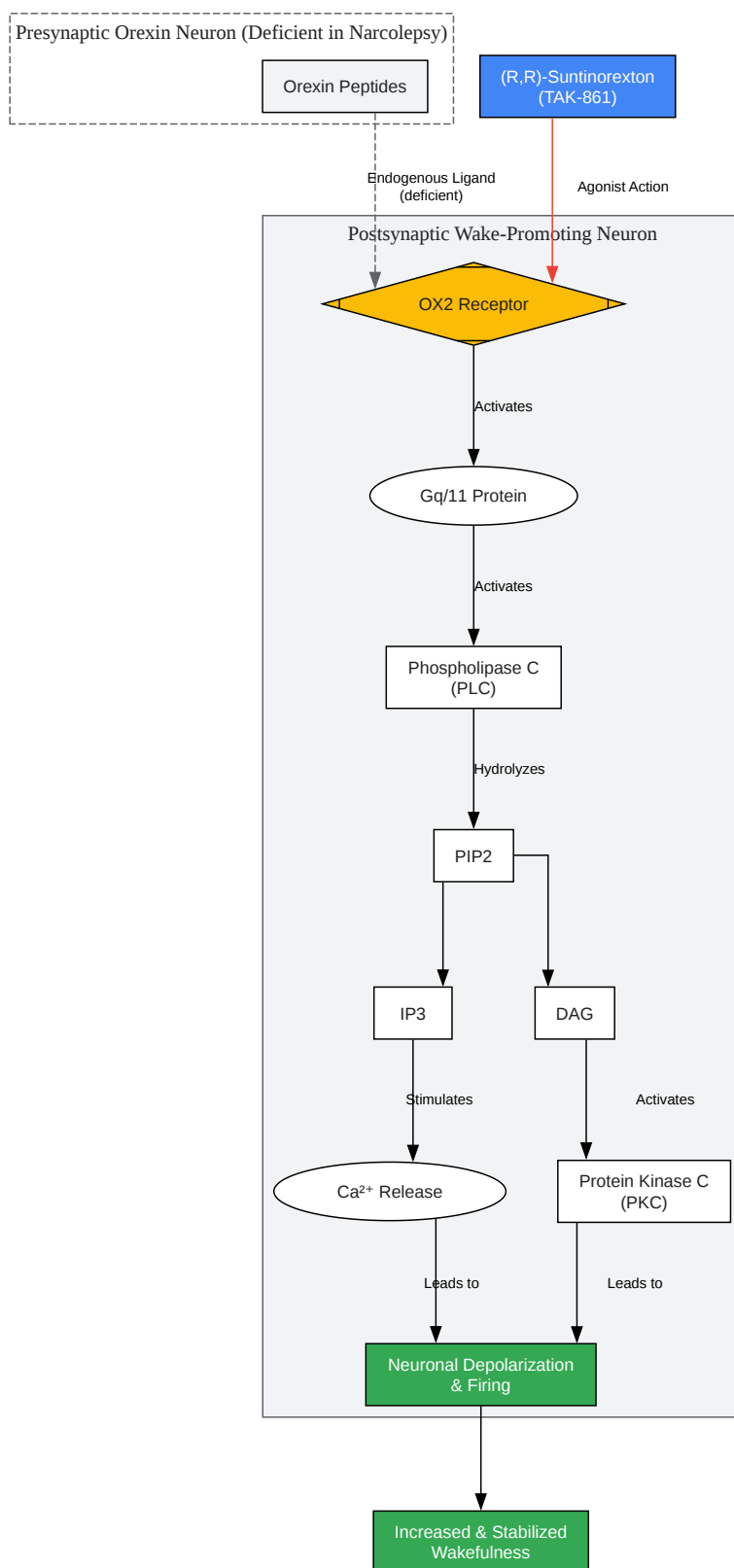
For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Suntinorexton, also known as TAK-861, is a potent and selective oral orexin type 2 receptor (OX2R) agonist.[1][2] The orexin system is a critical regulator of sleep and wakefulness, and its deficiency is the underlying cause of narcolepsy type 1 (NT1).[1][3] By selectively activating OX2R, **(R,R)-Suntinorexton** is designed to compensate for the lack of orexin signaling, thereby promoting wakefulness and alleviating the symptoms of narcolepsy.[4][5] These application notes provide detailed protocols for preclinical and clinical behavioral assays to assess the wake-promoting effects of **(R,R)-Suntinorexton**.

Mechanism of Action: Orexin Signaling Pathway

(R,R)-Suntinorexton mimics the action of endogenous orexin neuropeptides by binding to and activating the OX2R, a G protein-coupled receptor. This activation initiates a downstream signaling cascade that leads to the excitation of wake-promoting neurons in various brain regions, ultimately leading to the stabilization of wakefulness.



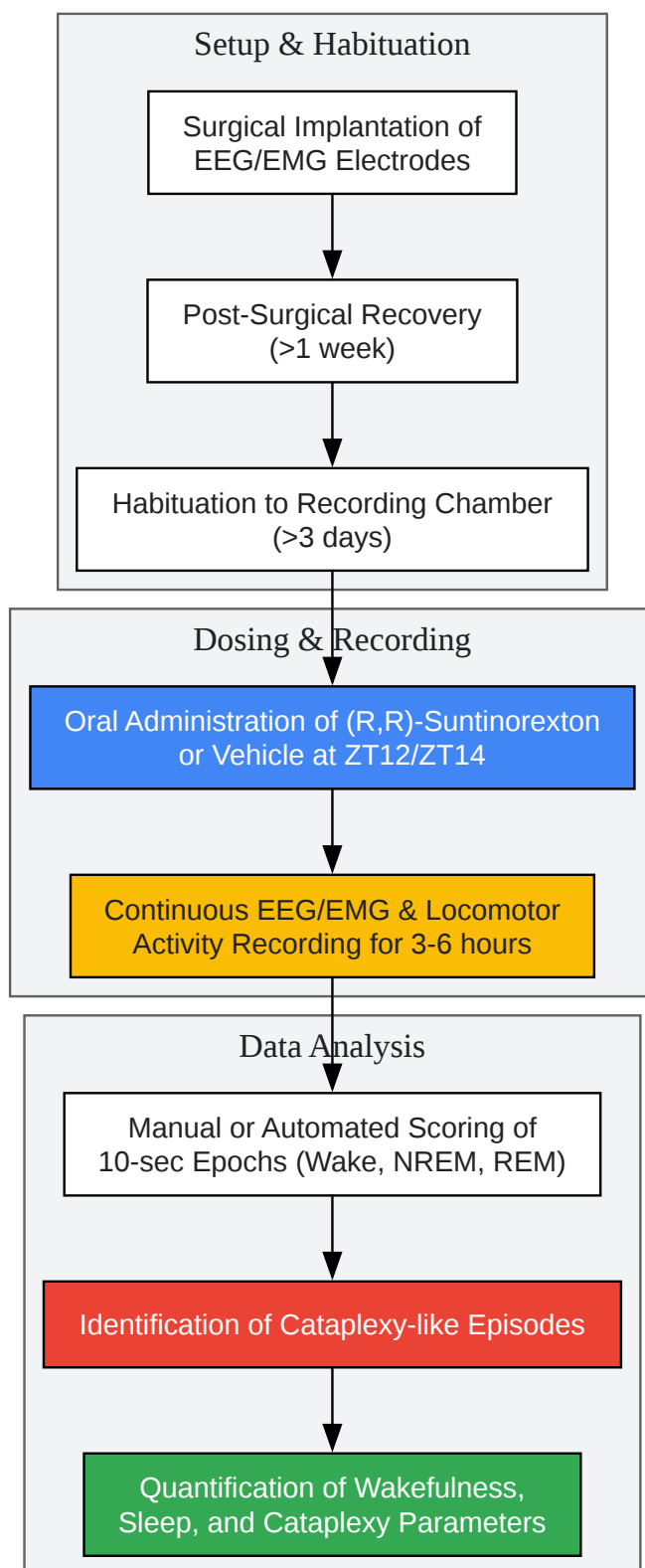
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Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

Preclinical Behavioral Assays

Sleep/Wake Architecture and Cataplexy Assessment in Narcoleptic Mouse Models

This assay is crucial for evaluating the primary efficacy of **(R,R)-Suntinorexton** in a disease-relevant animal model. Orexin/ataxin-3 or orexin-tTA;TetO DTA mice, which exhibit progressive loss of orexin neurons, are used to model narcolepsy type 1.[3][6]



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